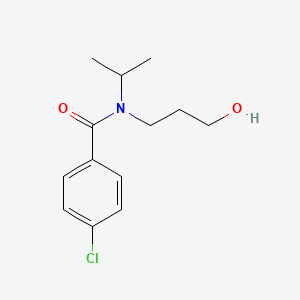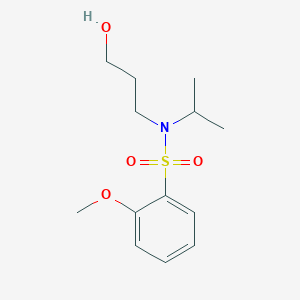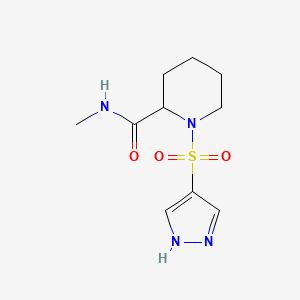
3,5-dichloro-N-(2-cyanoethyl)-N-ethylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5-dichloro-N-(2-cyanoethyl)-N-ethylbenzamide, also known as DCEB, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound belongs to the class of benzamides and has been shown to exhibit various biochemical and physiological effects.
Mechanism of Action
The mechanism of action of 3,5-dichloro-N-(2-cyanoethyl)-N-ethylbenzamide involves the inhibition of the enzyme poly(ADP-ribose) polymerase (PARP). PARP is involved in DNA repair, and the inhibition of this enzyme leads to the accumulation of DNA damage, ultimately resulting in cell death. 3,5-dichloro-N-(2-cyanoethyl)-N-ethylbenzamide has also been shown to inhibit the activation of the transcription factor NF-κB, which is involved in the regulation of various genes involved in cell survival and proliferation.
Biochemical and Physiological Effects:
In addition to its anticancer properties, 3,5-dichloro-N-(2-cyanoethyl)-N-ethylbenzamide has been shown to exhibit various biochemical and physiological effects. It has been shown to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. 3,5-dichloro-N-(2-cyanoethyl)-N-ethylbenzamide has also been shown to exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines.
Advantages and Limitations for Lab Experiments
One of the major advantages of using 3,5-dichloro-N-(2-cyanoethyl)-N-ethylbenzamide in lab experiments is its potent anticancer properties. It has been shown to exhibit cytotoxicity against various cancer cell lines at low concentrations. However, one of the limitations of using 3,5-dichloro-N-(2-cyanoethyl)-N-ethylbenzamide is its low solubility in aqueous solutions, which can make it difficult to use in certain experiments.
Future Directions
There are several future directions for the study of 3,5-dichloro-N-(2-cyanoethyl)-N-ethylbenzamide. One potential direction is the development of more efficient synthesis methods that can improve the yield and purity of the compound. Another direction is the investigation of the potential of 3,5-dichloro-N-(2-cyanoethyl)-N-ethylbenzamide as a therapeutic agent for various diseases, including cancer and inflammation. Furthermore, the study of the mechanism of action of 3,5-dichloro-N-(2-cyanoethyl)-N-ethylbenzamide can provide insights into the regulation of various cellular processes, which can lead to the development of new drugs and therapies.
Synthesis Methods
The synthesis of 3,5-dichloro-N-(2-cyanoethyl)-N-ethylbenzamide involves the reaction of 3,5-dichlorobenzoyl chloride with N-ethyl-N-cyanoethylamine in the presence of a base such as triethylamine. This reaction results in the formation of 3,5-dichloro-N-(2-cyanoethyl)-N-ethylbenzamide as a white solid, which can be purified through recrystallization.
Scientific Research Applications
3,5-dichloro-N-(2-cyanoethyl)-N-ethylbenzamide has been extensively studied for its potential applications in scientific research. One of the major applications of 3,5-dichloro-N-(2-cyanoethyl)-N-ethylbenzamide is in the field of cancer research. It has been shown to exhibit cytotoxicity against various cancer cell lines, including breast, colon, and lung cancer cells. 3,5-dichloro-N-(2-cyanoethyl)-N-ethylbenzamide has also been shown to inhibit the growth of cancer cells by inducing apoptosis.
properties
IUPAC Name |
3,5-dichloro-N-(2-cyanoethyl)-N-ethylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12Cl2N2O/c1-2-16(5-3-4-15)12(17)9-6-10(13)8-11(14)7-9/h6-8H,2-3,5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDORWPNTFJKXIH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CCC#N)C(=O)C1=CC(=CC(=C1)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12Cl2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-dichloro-N-(2-cyanoethyl)-N-ethylbenzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(2-chloro-6-fluorophenyl)methyl]-N-cyclopropylprop-2-enamide](/img/structure/B7559693.png)
![4-[1-(4-Fluorophenyl)ethyl-methylamino]-4-oxobutanoic acid](/img/structure/B7559701.png)
![4-Ethyl-3-[(2-methyl-3-nitrophenyl)methylsulfanyl]-5-(2-methylphenyl)-1,2,4-triazole](/img/structure/B7559705.png)
![2-[3-(Ethylamino)propylamino]-5-nitropyridine-3-carboxamide](/img/structure/B7559706.png)



![(2R)-2-[(3-bromo-4-methoxyphenyl)sulfonylamino]propanoic acid](/img/structure/B7559737.png)

![N-[(3-hydroxyphenyl)methyl]-N-methyl-6-oxo-4,5-dihydro-1H-pyridazine-3-carboxamide](/img/structure/B7559751.png)
![(2R)-2-[(1-methyl-5-pyrrol-1-ylpyrazole-4-carbonyl)amino]propanoic acid](/img/structure/B7559760.png)
![Methanone,[4-(hydroxymethyl)-1-piperidinyl]-1h-indazol-5-yl-](/img/structure/B7559768.png)

